6-epi-3-Anhydroophiobolin B
Description
Properties
Molecular Formula |
C25H36O3 |
|---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(1R,3S,7R,8E,11R,12S)-12-hydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradeca-4,8-diene-8-carbaldehyde |
InChI |
InChI=1S/C25H36O3/c1-16(2)7-6-8-18(4)25(28)12-11-24(5)14-20-17(3)13-21(27)23(20)19(15-26)9-10-22(24)25/h7,9,13,15,18,20,22-23,28H,6,8,10-12,14H2,1-5H3/b19-9-/t18-,20+,22+,23-,24+,25-/m0/s1 |
InChI Key |
NELFJHALXVSFHU-LTYVNTHZSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@@H]/2[C@@H]1C[C@]3(CC[C@@]([C@@H]3C/C=C2/C=O)([C@@H](C)CCC=C(C)C)O)C |
Canonical SMILES |
CC1=CC(=O)C2C1CC3(CCC(C3CC=C2C=O)(C(C)CCC=C(C)C)O)C |
Synonyms |
3-anhydroophiobolin B 6-epi-3-anhydroophiobolin B |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
6-epi-3-Anhydroophiobolin B exhibits potent cytotoxic effects against various cancer cell lines. Studies have shown that it significantly inhibits the proliferation of human cancer cells, including:
- Leukemia Cells : Demonstrated IC50 values as low as 0.62 µM against Hs683 and 3.8 µM against U-87-MG cells, indicating strong anti-proliferative activity .
- Brain Cancer Models : In vivo studies revealed that this compound enhances survival rates in mouse models of glioblastoma and melanoma when administered intraperitoneally at doses of 10 mg/kg .
1.2 Antibacterial Properties
The compound has shown promising antibacterial activity against several strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis. The presence of a hydroxyl group at C-6 has been linked to enhanced antibacterial effects, making it a candidate for developing new antimicrobial agents .
1.3 Antiparasitic Effects
Research indicates that 6-epi-3-Anhydroophiobolin B possesses trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. This suggests potential applications in treating parasitic infections, although further studies are needed to elucidate its mechanism of action .
Agricultural Applications
2.1 Phytotoxicity
The compound has been evaluated for its phytotoxic effects on various plant species. It exhibits selective toxicity towards certain weeds, which can be advantageous in agricultural practices to manage unwanted vegetation without harming crops .
| Compound | Target Plant | Effect |
|---|---|---|
| 6-epi-3-Anhydroophiobolin B | Green foxtail | Growth inhibition |
| Ophiobolin A | Various weeds | Synergistic effects |
Cosmetic Applications
Recent studies have explored the incorporation of sesterterpenoids like 6-epi-3-Anhydroophiobolin B into cosmetic formulations due to their potential skin benefits. The compound's properties may enhance skin hydration and provide anti-inflammatory effects, making it suitable for topical applications in skincare products .
Case Studies and Research Findings
Several case studies highlight the effectiveness of 6-epi-3-Anhydroophiobolin B across different applications:
- Cytotoxicity Assays : A study reported that this compound reduced the survival rate of murine lymphoma cells by over 20%, showcasing its potential as an anticancer agent .
- Antibacterial Testing : In vitro tests demonstrated significant inhibition of bacterial growth, particularly in MRSA strains, supporting its use in developing new antibiotics .
Comparison with Similar Compounds
Table 1: Structural Comparison of 6-epi-3-Anhydroophiobolin B with Related Ophiobolins
- C-6 Epimerization : The "6-epi" designation indicates stereochemical inversion at the C-6 position compared to ophiobolin A. This epimerization may alter interactions with cellular targets due to changed spatial orientation .
- 3-Anhydro Bridge : Dehydration at C3 introduces an ether bridge, reducing polarity compared to hydroxyl-bearing ophiobolins like ophiobolin A. This could influence membrane permeability and bioactivity .
Bioactivity Profiles
Table 2: Bioactivity Comparison of Key Ophiobolins
- Cytotoxicity : Ophiobolin A’s potent cytotoxicity is attributed to its ability to disrupt calcium homeostasis and induce reactive oxygen species (ROS) . The 3-anhydro bridge in 6-epi-3-Anhydroophiobolin B may reduce these effects due to decreased polarity, though empirical validation is needed.
- Structural modifications in 6-epi-3-Anhydroophiobolin B could enhance specificity if the anhydrous bridge improves pharmacokinetic properties .
Preparation Methods
Fungal Fermentation and Crude Extraction
Chromatographic Purification
Silica Gel Column Chromatography
-
Fractions : Active fractions are pooled based on bioassay-guided screening (e.g., phytotoxicity or cytotoxicity).
Preparative TLC
-
Stationary Phase : Silica gel plates.
-
Mobile Phase : CHCl₃/CH₃COCH₃ (10:1) for Bipolaris setariae isolates.
Sephadex LH-20 Column Chromatography
Structural Elucidation Techniques
Spectral Data Analysis
1H and 13C NMR
-
Key Features :
-
Assignments : Confirm stereocenters (C-6, C-14, C-17) and functional groups (aldehyde at C-7).
Mass Spectrometry (HRMS)
Bioactivity and Functional Characterization
Phytotoxicity
Cytotoxicity
| Compound | Cell Line | LC₅₀ (nM) | Source |
|---|---|---|---|
| 6-Epi-3-Anhydroophiobolin B | Human cancer cells (HCT-8, A549, etc.) | Not reported | |
| 6-Epi-ophiobolin A | CLL cells | >900 nM |
Note : 6-Epi-3-Anhydroophiobolin B’s cytotoxicity remains understudied, while its analogs (e.g., ophiobolin A) exhibit potent activity (1 nM LC₅₀) .
Q & A
Q. How to design mechanistic studies for 6-epi-3-Anhydroophiobolin B’s apoptotic effects?
- Methodological Answer : Employ transcriptomic (RNA-seq) and proteomic (TMT labeling) workflows to identify pathway perturbations. Validate targets via CRISPR knockouts or pharmacological inhibitors. Reference Yang et al. (2012), who linked ophiobolin O to MAPK activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
